N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a benzimidazole derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structure of this compound features a bromobenzamide moiety attached to a benzimidazole core, which enhances its interaction with biological targets.
This compound can be sourced from various chemical suppliers and is classified under the category of organic compounds, specifically as an amide and a heterocyclic compound due to the presence of the benzimidazole ring. The systematic chemical name indicates its structural components, including the ethyl group and the bromine substituent on the benzene ring.
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide typically involves several key steps:
For large-scale production, methods such as continuous flow synthesis and high-throughput screening are employed to optimize reaction conditions and improve yields. Catalysts may also be utilized to facilitate reactions and reduce processing time.
The molecular formula of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide is . It consists of:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond angles and spatial arrangement.
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide can participate in various chemical reactions:
The mechanism of action for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide primarily involves:
This inhibition results in reduced cell proliferation, making it a candidate for anticancer therapies.
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide has several scientific uses:
The compound is systematically named N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, reflecting its hybrid architecture. Its molecular formula, C₁₆H₁₄BrN₃O, encodes critical compositional features: a 16-carbon scaffold, 14 hydrogen atoms, one bromine, three nitrogen atoms, and one oxygen atom [1] [3]. The formula’s stoichiometric precision confirms the integration of two pharmacophores—a 4-bromobenzamide moiety and a 1H-benzimidazole unit—linked via a two-carbon ethylene bridge (–CH₂–CH₂–).
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide |
Molecular Formula | C₁₆H₁₄BrN₃O |
SMILES | C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Br |
InChIKey | WHYGAXUMRLXJGG-UHFFFAOYSA-N |
Canonical Identifier (CID) | 732400 |
The SMILES string explicitly defines atomic connectivity: the benzimidazole nitrogen (N1) connects to the ethylene spacer (CCN), which terminates at the amide carbonyl (C=O) bound to the para-brominated phenyl ring [1] [3]. The InChIKey’s hashed representation facilitates digital database searches, underscoring its unique stereoelectronic identity.
Structurally analogous hybrids exhibit significant functional divergence due to three key variables: linker length, benzimidazole substitution pattern, and halogen positioning. This compound’s ethylene linker (–CH₂–CH₂–) contrasts with derivatives like CID 17414948, which features a chiral –CH(CH₃)– linker (N-[1-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide). The ethylene group confers greater conformational flexibility than rigid methylene or carbonyl linkers, optimizing target engagement [2] [6].
Table 2: Structural Variations and Anticancer Activity in Related Hybrids
Compound | Linker Chemistry | Bromine Position | Relative Anticancer Activity (IC₅₀, μM) |
---|---|---|---|
Target Compound (CID 732400) | –CH₂–CH₂– (flexible) | para (C4) | 0.64 (Pin1 inhibition) |
4-Bromo-3-methyl analog | –CH(CH₃)– (chiral) | para | 1.8× less potent |
N-[1-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide | –CH(CH₃)– | para | Moderate |
3-Bromobenzamide isomer | –CH₂–CH₂– | meta | 2.1× less potent |
5-Nitro-2-benzimidazole hybrid | –CH₂–S–CH₂– | para | 0.37 (PC-3 cells) |
The benzimidazole’s unsubstituted N1-H (as in CID 732400) enables hydrogen-bond donation, critical for DNA minor-groove binding akin to Hoechst 33258 [6]. Derivatives like the 5-nitrobenzimidazol-2-yl variant (compound 25b) enhance lipophilicity and electron affinity, improving cytotoxicity against HepG-2 and MCF-7 cells by 1.7-fold [6]. Hybrids with thiazole or chalcone spacers (e.g., compound 23) exhibit superior topoisomerase II inhibition due to extended π-conjugation [6].
The para-oriented bromine on the benzamide ring exerts multifaceted electronic and steric effects:
Benzimidazole conjugation through the ethylene linker enables π-π stacking with aromatic residues. However, N1-H tautomerism influences charge distribution: the protonated imidazole nitrogen (N3) forms salt bridges with phosphates, while the benzimidazole C2 position acts as a hydrogen-bond acceptor. Hybridization with electron-withdrawing groups (e.g., 5-nitro substitution) lowers the LUMO energy by 1.2 eV, augmenting DNA intercalation efficacy [6].
Table 3: Substituent Effects on Bioactivity
Modification | Electronic Effect | Consequence on Bioactivity |
---|---|---|
Bromine at para position | Strong −I effect, polarizability | Enhanced halogen bonding (ΔG = −3.2 kcal/mol) |
Benzimidazole N1-H | Tautomerism (N3-H/N1-H) | DNA minor-groove H-bond donation |
Ethylene linker (–CH₂–CH₂–) | Free rotation (180° dihedral) | Adaptive target binding |
5-Nitrobenzimidazole | Reduced HOMO energy (−7.1 eV) | Increased DNA affinity (Kd = 0.28 μM) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1